5,11,14-Eicosatriynoic acid
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Overview
Description
5,11,14-Eicosatriynoic acid is a polyunsaturated fatty acid with a unique structure characterized by three triple bonds at the 5th, 11th, and 14th positions. This compound belongs to the class of long-chain fatty acids and is known for its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11,14-Eicosatriynoic acid typically involves the use of acetylenic compounds. One common method includes the use of ethynylation reactions, where acetylene is introduced into the fatty acid chain at specific positions. The reaction conditions often require the presence of catalysts such as palladium or nickel to facilitate the formation of triple bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale ethynylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of inert atmospheres, such as nitrogen or argon, is crucial to prevent oxidation during the synthesis .
Chemical Reactions Analysis
Types of Reactions
5,11,14-Eicosatriynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bonds can convert them into single bonds, resulting in saturated fatty acids.
Substitution: Halogenation reactions can introduce halogen atoms at the triple bond positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of light or heat.
Major Products Formed
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
5,11,14-Eicosatriynoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialized lubricants and coatings
Mechanism of Action
The mechanism of action of 5,11,14-Eicosatriynoic acid involves its interaction with cellular enzymes and receptors. It can modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids. This modulation can lead to the production of bioactive lipid mediators that influence inflammation and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,8,11,14-Eicosatetraynoic acid: Another polyunsaturated fatty acid with four triple bonds.
5,11,14-Eicosatrienoic acid: A similar compound with three double bonds instead of triple bonds.
Uniqueness
5,11,14-Eicosatriynoic acid is unique due to its triple bond configuration, which imparts distinct chemical reactivity and biological activity compared to its counterparts with double bonds. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
35087-19-5 |
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Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
icosa-5,11,14-triynoic acid |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11-14,17-19H2,1H3,(H,21,22) |
InChI Key |
PUFHKZOLKIZNMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCCCCC#CCCCC(=O)O |
Origin of Product |
United States |
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